molecular formula C5H11ClO3 B1611601 1-[(Chloromethoxy)methoxy]-2-methoxyethane CAS No. 89268-03-1

1-[(Chloromethoxy)methoxy]-2-methoxyethane

Cat. No.: B1611601
CAS No.: 89268-03-1
M. Wt: 154.59 g/mol
InChI Key: UVCUTACRFCJVPW-UHFFFAOYSA-N
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Description

1-[(Chloromethoxy)methoxy]-2-methoxyethane, also known as 2-methoxyethoxymethyl chloride, is an organic compound with the molecular formula C4H9ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound is known for its reactivity due to the presence of both ether and chloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Chloromethoxy)methoxy]-2-methoxyethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyethanol with thionyl chloride. The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions. The general reaction is as follows:

2-Methoxyethanol+Thionyl chloride2-Methoxyethoxymethyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Methoxyethanol} + \text{Thionyl chloride} \rightarrow \text{2-Methoxyethoxymethyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Methoxyethanol+Thionyl chloride→2-Methoxyethoxymethyl chloride+Sulfur dioxide+Hydrogen chloride

This method, while effective, requires careful handling due to the toxic nature of thionyl chloride and the production of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling hazardous reagents. The use of automated systems allows for precise temperature and pressure control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Chloromethoxy)methoxy]-2-methoxyethane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be readily displaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding substituted products.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methoxyethanol and hydrochloric acid.

    Oxidation and Reduction: While less common, the ether groups can undergo oxidation to form aldehydes or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: This reaction can occur under mild acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide solutions.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include azides, thiocyanates, and substituted ethers.

    Hydrolysis: The primary products are 2-methoxyethanol and hydrochloric acid.

Scientific Research Applications

1-[(Chloromethoxy)methoxy]-2-methoxyethane has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis. The methoxymethyl (MOM) group can be introduced and later removed under mild conditions, making it useful for multi-step synthesis.

    Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of antibiotics and other therapeutic agents.

    Industry: The compound is employed in the manufacture of specialty chemicals and as a reagent in the production of polymers and resins.

Mechanism of Action

The mechanism by which 1-[(Chloromethoxy)methoxy]-2-methoxyethane exerts its effects is primarily through its reactivity as an alkylating agent. The chloride group can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to introduce the methoxymethyl protecting group or to modify existing molecules.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl ether: Similar in structure but with a simpler molecular framework, used primarily as an alkylating agent.

    Methoxymethyl chloride: Another related compound used for introducing the methoxymethyl protecting group.

    Ethyl chloromethyl ether: Similar in reactivity but with an ethyl group instead of a methoxy group.

Uniqueness

1-[(Chloromethoxy)methoxy]-2-methoxyethane is unique due to its dual functionality, combining both ether and chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler alkylating agents. Its use as a protecting group in organic synthesis is particularly valuable due to the stability of the methoxymethyl group under various reaction conditions and its ease of removal.

Properties

IUPAC Name

1-(chloromethoxymethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3/c1-7-2-3-8-5-9-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCUTACRFCJVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20520371
Record name 1-[(Chloromethoxy)methoxy]-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89268-03-1
Record name 1-[(Chloromethoxy)methoxy]-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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